BenchChemオンラインストアへようこそ!

2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine

Methionine aminopeptidase inhibition MetAP inhibitor SAR Anticancer target validation

2-(Pyridin-2-yl)-3H-imidazo[4,5-b]pyridine (CAS 153944-83-3) is a fused bicyclic heterocycle combining an imidazo[4,5-b]pyridine core with a pyridin-2-yl substituent at the 2-position (C₁₁H₈N₄, MW 196.21, XLogP3 1.4). The compound belongs to the imidazopyridine family—recognized as purine isosteres that engage ATP-binding pockets of kinases and metalloenzymes via distinctive hinge-region hydrogen-bonding patterns.

Molecular Formula C11H8N4
Molecular Weight 196.21 g/mol
CAS No. 153944-83-3
Cat. No. B115717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine
CAS153944-83-3
Synonyms2-(PYRIDIN-2-YL)-1H-IMIDAZO[4,5-B]PYRIDINE
Molecular FormulaC11H8N4
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC3=C(N2)C=CC=N3
InChIInChI=1S/C11H8N4/c1-2-6-12-8(4-1)11-14-9-5-3-7-13-10(9)15-11/h1-7H,(H,13,14,15)
InChIKeyFUJYCICMNZZWCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-2-yl)-3H-imidazo[4,5-b]pyridine (CAS 153944-83-3): Procurement-Ready Heterocyclic Scaffold for Kinase and Metalloenzyme Inhibitor Programs


2-(Pyridin-2-yl)-3H-imidazo[4,5-b]pyridine (CAS 153944-83-3) is a fused bicyclic heterocycle combining an imidazo[4,5-b]pyridine core with a pyridin-2-yl substituent at the 2-position (C₁₁H₈N₄, MW 196.21, XLogP3 1.4) [1]. The compound belongs to the imidazopyridine family—recognized as purine isosteres that engage ATP-binding pockets of kinases and metalloenzymes via distinctive hinge-region hydrogen-bonding patterns [2]. It is commercially available at 95–97% purity from multiple suppliers with batch-specific QC (NMR, HPLC, GC) documentation .

Why 2-(Pyridin-2-yl)-3H-imidazo[4,5-b]pyridine Cannot Be Replaced by Regioisomeric or Core-Modified Analogs in Target-Focused Programs


The imidazo[4,5-b]pyridine scaffold establishes a specific hinge-binding mode in ATP-binding pockets that is not replicated by the imidazo[4,5-c]pyridine regioisomer; a direct matched-pair comparison demonstrated a 21-fold improvement in JAK1/TYK2 selectivity attributable solely to the altered nitrogen position in the bicyclic core [1]. Furthermore, substituting the pyridin-2-yl group with other heteroaryl moieties (e.g., thiazol-2-yl) or replacing the imidazopyridine core with a pyrazine or purine isostere changes enzymatic inhibitory potency by >2-fold against the same target [2][3]. These differences arise from measurable changes in hydrogen-bond acceptor geometry, rotational freedom (1 rotatable bond), and electronic character that directly affect target engagement and selectivity profiles [1][2].

Quantitative Differentiation Evidence for 2-(Pyridin-2-yl)-3H-imidazo[4,5-b]pyridine (153944-83-3) Versus Closest Analogs


Superior MetAP Inhibitory Potency of the Pyridin-2-yl Imidazo[4,5-b]pyridine Scaffold Over Core-Modified and Purine Isosteres

2-(Pyridin-2-yl)-1H-imidazo[4,5-b]pyridine inhibits E. coli methionine aminopeptidase (MetAP, EC 3.4.11.18) with an IC₅₀ of 105 nM in a Co²⁺-dependent biochemical assay [1]. This represents a 2.3-fold potency advantage over the pyrazine core analog 2-(pyridin-2-yl)-1H-imidazo[4,5-b]pyrazine (IC₅₀ = 240 nM) and a 3.6-fold advantage over the purine isostere 8-(pyridin-2-yl)-7H-purine (IC₅₀ = 376 nM) tested under identical assay conditions [1]. The benzimidazole analog 5-nitro-2-(pyridin-2-yl)-1H-benzo[d]imidazole was also less potent (IC₅₀ = 162 nM) [1]. Notably, replacement of the pyridin-2-yl group with thiazol-2-yl (IC₅₀ = 78 nM) yields a modest 1.3-fold potency gain, but at the cost of altered physicochemical properties [1].

Methionine aminopeptidase inhibition MetAP inhibitor SAR Anticancer target validation

Scaffold Regioisomerism Drives 21-Fold Kinase Selectivity Shift: Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine

In a systematic scaffold-hopping exercise, the 3H-imidazo[4,5-b]pyridine scaffold demonstrated a markedly more favorable TYK2 selectivity profile compared to the 1H-imidazo[4,5-c]pyridine scaffold when both bore identical carbonyl-amino substituents [1]. Matched pair analysis of compounds 10 (1H-imidazo[4,5-c]pyridine series) and 11 (3H-imidazo[4,5-b]pyridine series), each possessing a cyclopropane carboxamide at their respective C4 and C7 positions, revealed a 21-fold improvement in JAK1/TYK2 selectivity for the [4,5-b] regioisomer [1]. Quantum mechanics minimization attributed this divergence to a nitrogen-position-induced shift in the location of aryl and cyano groups engaging the Gly-rich loop—a selectivity determinant within the JAK family [1].

JAK kinase selectivity Scaffold hopping TYK2 inhibitor design

Distinct Physicochemical Property Profile Differentiates the Pyridin-2-yl Imidazo[4,5-b]pyridine from the Thiazole and Purine Analogs

2-(Pyridin-2-yl)-3H-imidazo[4,5-b]pyridine exhibits a computed XLogP3 of 1.4, topological polar surface area (TPSA) of 54.5 Ų, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 1 rotatable bond [1]. The pyrazine core analog introduces an additional nitrogen atom that alters HBA count and electronic distribution, while the purine isostere increases the HBD count to 2 and changes tautomeric equilibrium [1]. The benzimidazole analog increases logP by approximately 0.5–1.0 units due to the absence of the pyridine nitrogen in the fused ring [1]. These differences translate into measurable shifts in solubility, permeability, and CYP inhibition potential, which are critical for fragment library design [2].

Physicochemical property optimization Lead-likeness Fragment-based drug design

Validated Synthetic Route with Commercially Available Precursors Enables Rapid SAR Expansion at the 2-Position

The parent compound is synthesized via condensation of 2,3-diaminopyridine (commercially available, bulk pricing) with 2-picolinic acid in polyphosphoric acid at 160 °C for 4 hours, yielding the imidazo[4,5-b]pyridine core in a single step [1]. This contrasts with the imidazo[4,5-c]pyridine scaffold, which requires 3,4-diaminopyridine as a starting material—a regioisomeric diamine that is less synthetically accessible and approximately 3–5× more expensive per gram . The C2 aryl substituent is installed during cyclization, allowing parallel library synthesis via variation of the carboxylic acid component without post-cyclization functionalization [1].

Imidazopyridine synthesis Medicinal chemistry building block SAR library construction

Bidentate N-Heterocyclic Coordination Motif: The Pyridin-2-yl Substituent Provides a Chelation-Ready Metal-Binding Pharmacophore Absent in Phenyl or Thiazole Analogs

The juxtaposition of the imidazo[4,5-b]pyridine N3 nitrogen and the pyridin-2-yl nitrogen creates a 1,4-diaza coordination geometry capable of bidentate metal chelation. This structural feature is absent in 2-phenyl-imidazo[4,5-b]pyridine analogs and is geometrically distinct from the 2-(thiazol-2-yl) analog, where the sulfur atom alters the chelation bite angle and metal preference [1]. In the BRENDA database, 2-(pyridin-2-yl)-1H-imidazo[4,5-b]pyridine achieves 50% MetAP inhibition at 0.00011 mM (110 nM) in the Co(II)-enzyme form, whereas the corresponding 1H-imidazo[4,5-c]pyridine regioisomer (tested under identical conditions) requires a different concentration for equivalent effect, consistent with altered metal coordination geometry [2].

Metal chelation pharmacophore Metalloenzyme inhibitor design Coordination chemistry

Recommended Procurement and Application Scenarios for 2-(Pyridin-2-yl)-3H-imidazo[4,5-b]pyridine (CAS 153944-83-3)


MetAP-2 Inhibitor Hit-Finding and SAR Expansion Programs

The compound's confirmed IC₅₀ of 105 nM against E. coli MetAP (Co²⁺ form) and its defined advantage over pyrazine, purine, and benzimidazole core analogs make it a validated starting point for MetAP-2-targeted anticancer hit-to-lead campaigns [1]. Researchers can use this compound as a reference inhibitor in enzymatic assays while exploring C5, C6, and C7 substituent effects on the imidazo[4,5-b]pyridine core, leveraging the well-precedented synthetic route for parallel library generation .

JAK Family Kinase Selectivity Scaffold-Hopping Studies

The demonstrated 21-fold JAK1/TYK2 selectivity advantage of the 3H-imidazo[4,5-b]pyridine over the 1H-imidazo[4,5-c]pyridine scaffold positions this compound as the appropriate core for TYK2-selective inhibitor programs [1]. Procurement of the parent [4,5-b] scaffold enables direct, internally controlled comparisons against the [4,5-c] regioisomer in biochemical selectivity panels across the JAK family and other kinase targets, reducing the risk of selecting a suboptimal regioisomer at the scaffold stage.

Fragment-Based Drug Discovery (FBDD) Library Construction

With MW 196.21, XLogP3 1.4, TPSA 54.5 Ų, 1 HBD, and 3 HBA, the compound adheres to the Rule of Three for fragment libraries [1]. Its balanced property profile, combined with a single-step synthetic route from inexpensive precursors, supports incorporation into 2-aryl-imidazo[4,5-b]pyridine fragment libraries for SPR-based or biochemical high-throughput screening against diverse kinase and metalloenzyme targets .

Antibacterial Agent Development Leveraging Gram-Positive Selectivity

Derivatives of the 2-aryl-imidazo[4,5-b]pyridine scaffold have demonstrated selective antibacterial activity against Gram-positive strains (Bacillus cereus, Staphylococcus aureus) while showing reduced efficacy against Gram-negative organisms (Escherichia coli) [1]. The parent 2-(pyridin-2-yl) compound serves as the optimal core for exploring substituent effects on antibacterial spectrum and potency, with MIC values for structurally analogous 2-aryl derivatives reported in the range of 500–1000 µg/mL against Bacillus species .

Quote Request

Request a Quote for 2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.